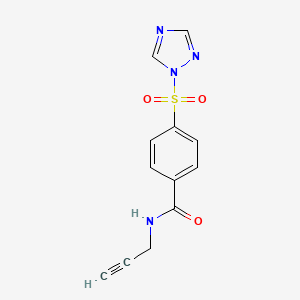
N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide is a synthetic organic compound that features a triazole ring, a sulfonyl group, and a benzamide moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Sulfonylation: The triazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base.
Coupling with Benzamide: The sulfonylated triazole is coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Alkylation: Finally, the benzamide is alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.
Reduction: Reduction reactions could target the sulfonyl group or the triazole ring.
Substitution: The benzamide moiety may undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Electrophilic aromatic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group could yield an aldehyde or carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding.
Comparación Con Compuestos Similares
Similar Compounds
N-(prop-2-yn-1-yl)-4-(1H-1,2,3-triazole-1-sulfonyl)benzamide: Similar structure but with a different triazole ring.
N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)aniline: Similar structure but with an aniline moiety instead of benzamide.
Uniqueness
The uniqueness of N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C12H10N4O3S |
|---|---|
Peso molecular |
290.30 g/mol |
Nombre IUPAC |
N-prop-2-ynyl-4-(1,2,4-triazol-1-ylsulfonyl)benzamide |
InChI |
InChI=1S/C12H10N4O3S/c1-2-7-14-12(17)10-3-5-11(6-4-10)20(18,19)16-9-13-8-15-16/h1,3-6,8-9H,7H2,(H,14,17) |
Clave InChI |
ZBNCPAXYEUCPRL-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


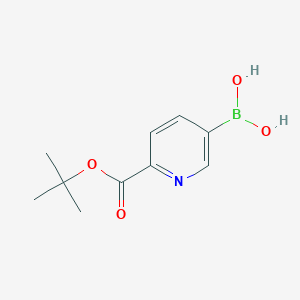
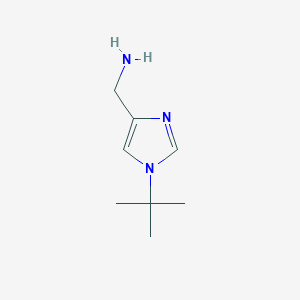
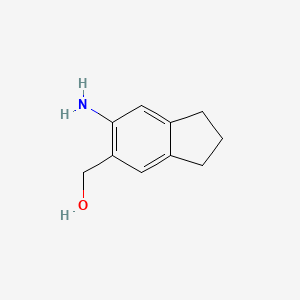
![[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)
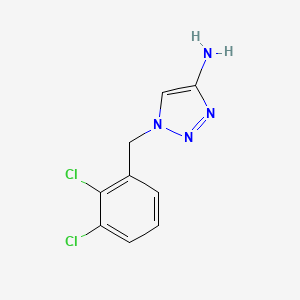
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
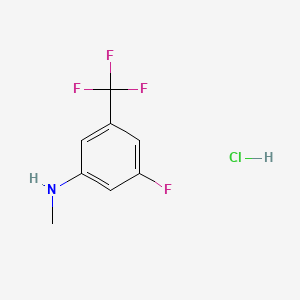
![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)
![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)



